molecular formula C15H13NO4 B1596856 4'-(4-Nitrobenzyloxy)acetophenone CAS No. 205748-03-4

4'-(4-Nitrobenzyloxy)acetophenone

Cat. No.: B1596856
CAS No.: 205748-03-4
M. Wt: 271.27 g/mol
InChI Key: GUBOWULDVFKCRF-UHFFFAOYSA-N
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Description

4'-(4-Nitrobenzyloxy)acetophenone is an acetophenone derivative characterized by a nitrobenzyloxy substituent at the 4' position of the acetophenone core. The nitro group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, while the benzyloxy group contributes to steric effects and solubility profiles.

Properties

IUPAC Name

1-[4-[(4-nitrophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)13-4-8-15(9-5-13)20-10-12-2-6-14(7-3-12)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBOWULDVFKCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384233
Record name 4'-(4-Nitrobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205748-03-4
Record name 4'-(4-Nitrobenzyloxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4'-(4-Nitrobenzyloxy)acetophenone is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Chemical Formula : C₁₅H₁₃N₁O₄
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 205748-03-4

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

2. Antioxidant Activity
The compound has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and could be beneficial in preventing chronic diseases associated with oxidative stress .

3. Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer models, indicating its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group in the structure may interact with key enzymes involved in cellular processes, leading to inhibition of growth in microbial and cancer cells.
  • Induction of Apoptosis : Studies have suggested that the compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby reducing cellular damage.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against resistant bacteria
AntioxidantReduces oxidative stress
CytotoxicInhibits cancer cell proliferation

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Research
In a series of experiments involving human cancer cell lines, the compound was tested for cytotoxicity using MTT assays. Results showed a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their substituent differences:

Compound Name Substituent(s) Key Structural Features
4'-(4-Nitrobenzyloxy)acetophenone 4-Nitrobenzyloxy at 4' Nitro (electron-withdrawing) + benzyloxy (bulky)
4'-Nitroacetophenone (CAS 100-19-6) Nitro at 4' Simpler structure lacking the benzyloxy group
3-Acetoxy-4'-nitrobenzophenone Acetoxy at 3, nitro at 4' Acetoxy group introduces ester functionality
4'-(2-Morpholinoethoxy)acetophenone hydrochloride Morpholinoethoxy at 4' Basic morpholine ring enhances solubility and bioactivity
2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone Dichloro + difluoromethoxy at 2',4',5' Halogens and difluoromethoxy enhance lipophilicity

Key Observations :

  • The nitrobenzyloxy group in this compound introduces both steric bulk and electronic effects, distinguishing it from simpler derivatives like 4'-Nitroacetophenone .
  • Compared to 3-Acetoxy-4'-nitrobenzophenone , the benzyloxy group replaces the acetoxy moiety, altering hydrolysis susceptibility and hydrogen-bonding capacity.
  • Halogenated analogues (e.g., 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone ) prioritize lipophilicity, whereas the nitrobenzyloxy group balances electronic and steric effects.

Physical and Chemical Properties

Substituents significantly influence physical properties:

Property This compound 4'-Nitroacetophenone 4'-(2-Morpholinoethoxy)acetophenone
Boiling Point Likely higher due to bulky group 165.15 g/mol (MW) Higher due to morpholinoethoxy polarity
Solubility Moderate in organic solvents Soluble in polar aprotic solvents Enhanced aqueous solubility from morpholine
Reactivity Nitro facilitates electrophilic substitution Nitro directs meta-substitution Morpholinoethoxy enables nucleophilic reactions

Electronic Effects :

  • The nitro group withdraws electrons, deactivating the aromatic ring and directing incoming electrophiles to meta positions .
  • Benzyloxy vs. Methoxy : Benzyloxy is less electron-donating than methoxy due to steric hindrance and conjugation limitations, further enhancing deactivation .

Inferred Bioactivity :

  • The nitro group may confer antimicrobial or anticancer properties via electron-deficient interactions with cellular targets .
  • The benzyloxy group could enhance membrane permeability, similar to alkoxy-substituted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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